2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile
Description
2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile is a nitrile derivative featuring a branched aliphatic chain with a methyl group at the second carbon and a benzylamino substituent bearing a 4-methoxyphenyl group. Its synthesis likely involves alkylation and amination steps, as inferred from related compounds (e.g., ).
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWKFPOLSTBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497753 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68220-83-7 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, thiols; presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-methoxybenzylamine with 2-methylpropanenitrile under controlled conditions, often using solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The reaction is conducted at temperatures between 60-80°C for several hours to ensure complete conversion .
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique functional groups facilitate multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Halides, thiols | Halogenated or thiolated derivatives |
Biology
Research indicates potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have explored its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.
Medicine
The compound is being investigated for therapeutic applications in treating specific medical conditions. Its interaction with molecular targets suggests it may modulate enzyme activity or receptor signaling pathways, which could lead to innovative treatment options for diseases such as cancer.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting strong potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against a range of bacterial strains. The findings revealed that it exhibited notable antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling pathways, or interfere with cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Compounds
Key Observations:
- Amino Group vs.
- Ketone vs. Amine: The ketone in 2-[2-(4-MeO-phenyl)-2-oxoethyl]malononitrile increases electrophilicity, making it more reactive in nucleophilic additions than the target compound.
- Complexity : The purine-based analog () exhibits significantly higher molecular complexity, likely conferring specificity in biological targeting but reduced synthetic accessibility.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
Key Observations:
- The target compound’s logP (1.8) reflects balanced lipophilicity, favoring membrane permeability compared to the more polar malononitrile analog.
Biological Activity
2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile, also known by its chemical structure C12H17N, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on available research findings.
The compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential bioactivity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate nitriles under controlled conditions. The detailed synthetic pathway remains crucial for understanding its biological activity.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, thereby neutralizing free radicals.
- Case Study : A study demonstrated that derivatives of similar structures could inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular antioxidant defense mechanisms. The inhibition of these enzymes suggests a potential for modulating oxidative stress in cells .
2. Anticancer Activity
Preliminary studies have shown that compounds with similar structural motifs may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.
- Research Findings : In vitro assays revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy .
3. Neuroprotective Effects
There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases.
- Example : A study on related coumarin derivatives indicated neuroprotective effects against oxidative stress-induced neuronal damage, highlighting the potential of methoxy-substituted compounds in neuroprotection .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
